molecular formula C21H18N4 B2587963 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine CAS No. 865658-65-7

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine

Cat. No. B2587963
CAS RN: 865658-65-7
M. Wt: 326.403
InChI Key: RAQZSWRTVBLGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine” is an organic compound . It has been studied for its potential biological activities, including antibacterial and antitubercular properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring attached to a phenyl group, which is further connected to a pyrimidine ring .


Chemical Reactions Analysis

The compound has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . It has also shown strong antibacterial and antitubercular properties .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides and evaluated their antibacterial effects. Many of these molecules demonstrated appreciable activity against bacterial enzymes, specifically enoyl ACP reductase and DHFR (dihydrofolate reductase). Additionally, some compounds exhibited strong antibacterial properties .

Antitubercular Activity

In the context of tuberculosis research, certain derivatives of this compound have shown promise. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed potent antitubercular activity against Mycobacterium tuberculosis strains .

Molecular Docking Studies

To understand the potential mode of action, researchers conducted molecular docking investigations. The synthesized compounds were found to interact with both dihydrofolate reductase and enoyl ACP reductase active sites. These insights contribute to our understanding of their biological activity and therapeutic potential .

Monoclonal Antibody Production

While not directly related to the compound itself, there is a continuous demand to improve monoclonal antibody production. Recombinant Chinese hamster ovary cells, often used in antibody production, benefit from robustness and high productivity. The compound’s potential therapeutic applications could indirectly impact antibody production processes .

Other Biological Applications

Further exploration is needed, but the compound’s properties may extend to other biological contexts. Researchers continue to investigate its potential in areas such as cancer therapy, enzyme inhibition, and metabolic pathways.

Mechanism of Action

The mechanism of action of this compound is believed to involve binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Future Directions

The compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to its pronounced docking properties and biological activity . Further structural optimization of its derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-6-7-16(2)25(15)18-10-8-17(9-11-18)19-12-14-23-21(24-19)20-5-3-4-13-22-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQZSWRTVBLGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine

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